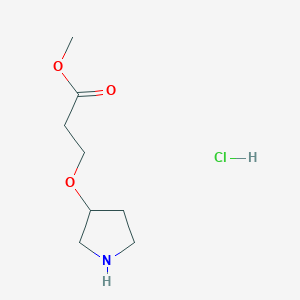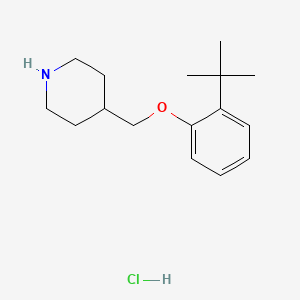
4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde
Übersicht
Beschreibung
The compound “4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid” also known as EPPS or HEPPS, is a zwitterionic buffer substance . It effectively maintains constant pH in a solution, which is necessary for many biological and biochemical reactions . EPPS buffer is widely used in cell culture experiments and biological research .
Synthesis Analysis
In the synthesis of certain polyurethanes, a one-step bulk polymerization process is used . Various hard segments are obtained from hydroquinone ether derivatives with or without ether oxygen structure bonded with the aromatic units in the main chain .
Molecular Structure Analysis
The conversion of C=C double bond of the monomer 2-hydroxyethyl methacrylate was confirmed by Fourier transform infrared spectroscopy . Results showed dense and rough morphologies in the pHEMA, presence of high molecular interactions and good resistance to various organic solvents .
Chemical Reactions Analysis
In the synthesis of smart hydrogels, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) is the first step, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
Physical And Chemical Properties Analysis
Acrylates, which include compounds like “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde”, are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Tetracyclic Compounds
The compound 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is utilized in the synthesis of new tetracyclic compounds containing the pyrrolo[1,2-c]1,4-diazepine ring. This synthesis involves the preparation of 2-amidinylindol-3-carbaldehydes, which upon pyrolysis produce pyrrolo[1′,2′-1,2]-1,4-diazepino[5,6-b]indol-7,11-dione, a complex structure useful in chemical research and potentially in pharmaceutical development (Clerici, Erba, & Pocar, 2003).
Stereoselective Synthesis of Diazepane Derivatives
The compound is also key in the stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction with 1,3-dicarbonyls and aromatic aldehydes. This synthesis route offers an efficient, user-friendly approach to creating various diazepane derivatives, expanding the chemical space and applications of these compounds in scientific research (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Antiproliferative Activity Evaluation
Another significant application involves the evaluation of the antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives synthesized from reactions involving compounds related to 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde. This research contributes to understanding the potential therapeutic uses of these compounds in cancer treatment (Liszkiewicz, 2002).
Catalyst for Epoxidation Reaction
The compound's derivatives have been explored as catalysts in epoxidation reactions, indicating its role in facilitating organic transformations important in synthetic chemistry and material science. This application showcases the versatility of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
While specific safety and hazard information for “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
Zukünftige Richtungen
The future directions of compounds like “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde” could involve their use in the synthesis of smart hydrogels . These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli . They are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZDOEKYRYNNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



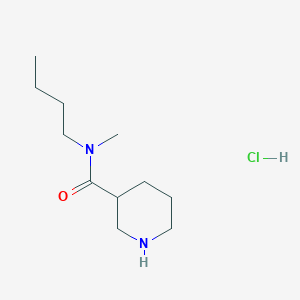
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
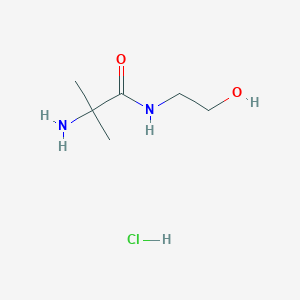

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)
![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
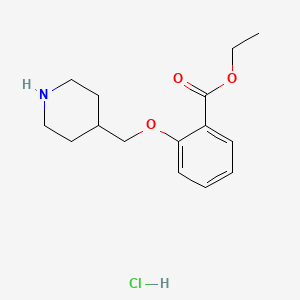
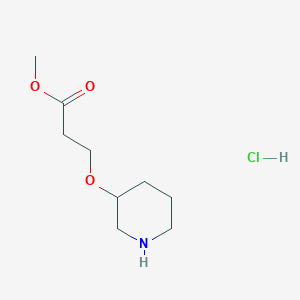
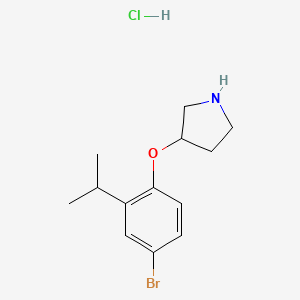
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
